molecular formula C15H15NO3 B14477268 Phenyl (4-ethoxyphenyl)carbamate CAS No. 65141-22-2

Phenyl (4-ethoxyphenyl)carbamate

Cat. No.: B14477268
CAS No.: 65141-22-2
M. Wt: 257.28 g/mol
InChI Key: MUHPXKYSPQXCPW-UHFFFAOYSA-N
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Description

Phenyl (4-ethoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a phenyl group and a 4-ethoxyphenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (4-ethoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of dimethyl carbonate with 4-ethoxyaniline in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: Phenyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phenyl (4-ethoxyphenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The carbamate group reacts with the serine residue in the active site of the enzyme, forming a stable carbamylated enzyme that is unable to hydrolyze acetylcholine. This results in the accumulation of acetylcholine at synapses, leading to prolonged neurotransmission .

Comparison with Similar Compounds

  • Phenyl carbamate
  • 4-ethoxyphenyl carbamate
  • N-phenyl carbamate
  • N-ethyl carbamate

Comparison: Phenyl (4-ethoxyphenyl)carbamate is unique due to the presence of both phenyl and 4-ethoxyphenyl groups, which confer specific chemical and biological properties. Compared to other carbamates, it exhibits enhanced stability and specific enzyme inhibition characteristics, making it valuable in medicinal chemistry and agrochemical applications .

Properties

IUPAC Name

phenyl N-(4-ethoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-18-13-10-8-12(9-11-13)16-15(17)19-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPXKYSPQXCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608062
Record name Phenyl (4-ethoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65141-22-2
Record name Phenyl (4-ethoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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